Cas no 2137659-82-4 (7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)-)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)- structure](https://ja.kuujia.com/scimg/cas/2137659-82-4x500.png)
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)- 化学的及び物理的性質
名前と識別子
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- 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)-
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- インチ: 1S/C11H13Cl2N3O2S/c1-4-6(2)10-14-9(12)8-7(19(13,17)18)5-16(3)11(8)15-10/h5-6H,4H2,1-3H3
- InChIKey: BDXKUFARAHLUHU-UHFFFAOYSA-N
- SMILES: C1(C(C)CC)=NC(Cl)=C2C(S(Cl)(=O)=O)=CN(C)C2=N1
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360102-1.0g |
2-(butan-2-yl)-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
2137659-82-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360102-0.25g |
2-(butan-2-yl)-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
2137659-82-4 | 0.25g |
$972.0 | 2023-03-07 | ||
Enamine | EN300-360102-2.5g |
2-(butan-2-yl)-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
2137659-82-4 | 2.5g |
$2071.0 | 2023-03-07 | ||
Enamine | EN300-360102-10.0g |
2-(butan-2-yl)-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
2137659-82-4 | 10.0g |
$4545.0 | 2023-03-07 | ||
Enamine | EN300-360102-5.0g |
2-(butan-2-yl)-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
2137659-82-4 | 5.0g |
$3065.0 | 2023-03-07 | ||
Enamine | EN300-360102-0.05g |
2-(butan-2-yl)-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
2137659-82-4 | 0.05g |
$888.0 | 2023-03-07 | ||
Enamine | EN300-360102-0.5g |
2-(butan-2-yl)-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
2137659-82-4 | 0.5g |
$1014.0 | 2023-03-07 | ||
Enamine | EN300-360102-0.1g |
2-(butan-2-yl)-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
2137659-82-4 | 0.1g |
$930.0 | 2023-03-07 |
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)- 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)-に関する追加情報
Introduction to 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)- (CAS No. 2137659-82-4)
The compound 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)-, identified by its CAS number 2137659-82-4, is a sophisticated heterocyclic sulfonamide derivative that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrrolopyrimidine class of molecules, which are known for their diverse biological activities and potential therapeutic applications.
Pyrrolopyrimidines are a class of nitrogen-containing heterocycles that have been extensively studied due to their structural similarity to purines and pyrimidines, the fundamental building blocks of nucleic acids. The presence of a sulfonyl chloride group in the molecular structure of this compound enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores. The specific substitution pattern, including the 4-chloro and 7-methyl groups, as well as the 2-(1-methylpropyl) side chain, contributes to its unique chemical properties and biological interactions.
In recent years, there has been a surge in research focused on developing novel pyrrolopyrimidine derivatives with enhanced pharmacological properties. These compounds have shown promise in various therapeutic areas, including oncology, immunology, and anti-inflammatory treatments. The sulfonamide moiety is particularly noteworthy, as it is a common pharmacophore found in many bioactive molecules. Its ability to form hydrogen bonds and interact with biological targets makes it an attractive feature for drug design.
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)- involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the sulfonyl chloride group at the 5-position of the pyrrolopyrimidine core is a critical step that dictates the reactivity of the molecule. This compound can be further functionalized through nucleophilic substitution reactions, allowing for the introduction of additional substituents that may enhance its biological activity.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of the pyrrolopyrimidine scaffold with the sulfonyl chloride functionality provides a versatile platform for designing molecules that can interact with specific biological targets. For instance, studies have suggested that pyrrolopyrimidine derivatives can inhibit enzymes involved in cancer cell proliferation and survival. The presence of chloro and methyl substituents may influence the molecule's solubility and metabolic stability, factors that are crucial for its efficacy as a drug candidate.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and modes of interaction between such compounds and their target proteins. This has facilitated the rational design of analogs with improved pharmacokinetic properties. For example, molecular docking studies have been used to identify optimal substitution patterns that enhance binding to enzymes such as kinases and phosphodiesterases. These studies have highlighted the potential of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)- as a starting point for developing novel therapeutics.
The role of sulfonamides in medicinal chemistry cannot be overstated. They have been successfully incorporated into numerous drugs on the market due to their ability to modulate enzyme activity and receptor binding. The sulfonyl chloride group in this compound provides a reactive site for further derivatization, allowing chemists to explore a wide range of structural variations. This flexibility is essential for optimizing drug candidates for clinical use.
In conclusion, 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride, 4-chloro-7-methyl-2-(1-methylpropyl)- (CAS No. 2137659-82-4) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research in this area continues to progress, it is likely that more derivatives will be explored, leading to novel therapeutic interventions.
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